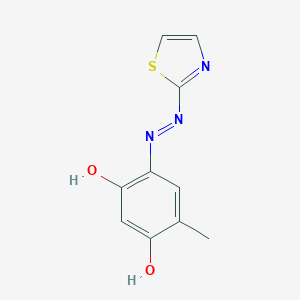

6-Methyl-4-(2-thiazolylazo)-resorcinol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

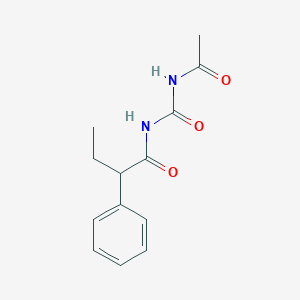

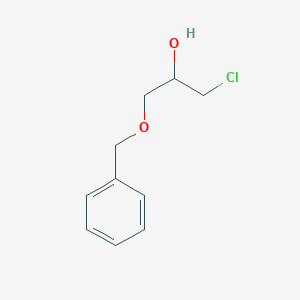

6-Methyl-4-(2-thiazolylazo)-resorcinol, also known as MTR, is a synthetic chemical compound that is widely used in scientific research. This compound is a member of the azo dye family and is commonly used as a colorimetric reagent for the determination of various metals and metalloids in different samples. MTR is a highly sensitive and selective reagent that is widely used in analytical chemistry, biochemistry, and environmental science.

Mécanisme D'action

The mechanism of action of 6-Methyl-4-(2-thiazolylazo)-resorcinol is based on the formation of a complex between the this compound molecule and the metal ion. The complex formation involves the coordination of the metal ion with the nitrogen and sulfur atoms of the thiazole ring and the oxygen atoms of the resorcinol ring. The complex formation results in a shift in the absorption spectrum of this compound, which can be measured by UV-Vis spectroscopy.

Biochemical and Physiological Effects

This compound has no known biochemical or physiological effects on living organisms. However, it is important to note that this compound is a synthetic chemical compound and should be handled with care to avoid any potential health hazards.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 6-Methyl-4-(2-thiazolylazo)-resorcinol in lab experiments include its high sensitivity and selectivity for certain metals, its ease of use, and its low cost. This compound can be used in various analytical methods, including colorimetry, spectrophotometry, and HPLC. However, there are some limitations to using this compound in lab experiments. This compound is not suitable for the determination of all metals and metalloids, and its sensitivity can be affected by interfering substances in the sample matrix. This compound is also not suitable for the determination of metal ions in the presence of complexing agents or chelating agents.

Orientations Futures

There are several future directions for the use of 6-Methyl-4-(2-thiazolylazo)-resorcinol in scientific research. One potential application is the development of this compound-based sensors for the detection of metal ions in real-time. Another potential application is the modification of this compound to improve its selectivity and sensitivity for certain metal ions. Additionally, the use of this compound in combination with other analytical methods, such as mass spectrometry, could improve the accuracy and precision of metal ion determination. Finally, the use of this compound in environmental monitoring could provide valuable information on the levels of metal ions in different ecosystems.

Conclusion

In conclusion, this compound is a synthetic chemical compound that is widely used in scientific research as a colorimetric reagent for the determination of various metals and metalloids. This compound is a highly sensitive and selective reagent that is easy to use and low cost. However, there are some limitations to using this compound in lab experiments, and it should be handled with care to avoid potential health hazards. There are several future directions for the use of this compound in scientific research, including the development of this compound-based sensors and the modification of this compound to improve its selectivity and sensitivity for certain metal ions.

Méthodes De Synthèse

6-Methyl-4-(2-thiazolylazo)-resorcinol can be synthesized by the reaction of 2-aminothiazole and 6-methylresorcinol in the presence of a strong acid catalyst. The reaction yields a yellow-orange crystalline solid that is highly soluble in water and organic solvents. The purity of the synthesized this compound can be checked by thin-layer chromatography, UV-Vis spectroscopy, and HPLC.

Applications De Recherche Scientifique

6-Methyl-4-(2-thiazolylazo)-resorcinol is widely used in scientific research as a colorimetric reagent for the determination of various metals and metalloids. This compound forms a complex with metal ions, which results in a color change that can be measured spectrophotometrically. This compound is highly selective for certain metals, such as copper, nickel, and cobalt, and can be used for the detection of these metals in different samples, including biological fluids, environmental samples, and industrial wastewater.

Propriétés

Numéro CAS |

14383-24-5 |

|---|---|

Formule moléculaire |

C10H9N3O2S |

Poids moléculaire |

235.26 g/mol |

Nom IUPAC |

4-methyl-6-(1,3-thiazol-2-yldiazenyl)benzene-1,3-diol |

InChI |

InChI=1S/C10H9N3O2S/c1-6-4-7(9(15)5-8(6)14)12-13-10-11-2-3-16-10/h2-5,14-15H,1H3 |

Clé InChI |

VSOOMKWLAADYAB-UHFFFAOYSA-N |

SMILES isomérique |

CC1=CC(=NNC2=NC=CS2)C(=O)C=C1O |

SMILES |

CC1=CC(=C(C=C1O)O)N=NC2=NC=CS2 |

SMILES canonique |

CC1=CC(=C(C=C1O)O)N=NC2=NC=CS2 |

Pictogrammes |

Corrosive; Irritant |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methylthieno[2,3-b]pyridine](/img/structure/B83488.png)

![2,3-Dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B83513.png)